

(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin for intracerebroventricular (ICV) injection

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Compound of Interest

(d(CH2)51,Tyr(Me)2,Arg8)Vasopressin

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Application Notes and Protocols for (d(CH₂)₅¹,Tyr(Me)₂,Arg⁸)-Vasopressin

Compound Name: (d(CH₂)₅¹,Tyr(Me)₂,Arg⁸)-Vasopressin Synonyms: d(CH₂)₅[Tyr(Me)]AVP, Manning Compound CAS Number: 73168-24-8 Molecular Formula: C₅₂H₇₄N₁₄O₁₂S₂ Molecular Weight: 1151.38 g/mol

Note on Nomenclature: The designation $(d(CH_2)_5^1, Tyr(Me)_2, Arg^8)$ -Vasopressin appears to contain a typographical error in some databases. The scientifically accepted nomenclature is $(d(CH_2)_5, Tyr(Me)_2, Arg^8)$ -Vasopressin, where the '5' denotes a cyclopentamethylene bridge. This document pertains to this corrected structure.

Introduction and Background

(d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin, commonly known as the Manning compound, is a potent and selective peptide antagonist of the arginine vasopressin receptor 1A (V1aR).[1][2] Vasopressin is a neuropeptide implicated in a wide range of central and peripheral functions, including social behaviors, anxiety, memory, and blood pressure regulation. The V1a receptor, a G protein-coupled receptor (GPCR), is a key mediator of these effects in the brain.[1]

Intracerebroventricular (ICV) administration of this V1a antagonist allows researchers to directly investigate the central effects of vasopressin signaling blockade. By antagonizing V1a



receptors in the central nervous system, this compound serves as a critical tool for elucidating the role of endogenous vasopressin in modulating neural circuits and behaviors such as social recognition, anxiety, and maternal behavior.[1]

Quantitative Data

The following tables summarize the key quantitative parameters for (d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin and related compounds.

Table 1: In Vitro Receptor Activity



Parameter	Species/As say System	Value	Target Receptor	Notes	Reference
IC50	Unknown (inhibition of vasopressin- induced Ca ²⁺ increase)	5 nM	Vasopressin V1a		[1][2]
IC50	Unknown (inhibition of oxytocin- induced Ca ²⁺ increase)	30 nM	Oxytocin	Demonstrate s selectivity for V1a over oxytocin receptors.	[1][2]
IC50	Isolated Rat Caudal Artery Rings	1.55 nM	Vasopressin V1a	Inhibition of vasopressininduced contraction.	
Ki	Male Syrian Hamster Brain Membranes	6.87 nM	Vasopressin V1a		[3]
Ki	Male Syrian Hamster Brain Membranes	213.8 nM	Oxytocin	Demonstrate s ~31-fold selectivity for V1a over oxytocin receptors in this species.	[3]

Table 2: Example In Vivo ICV Dosage Regimens



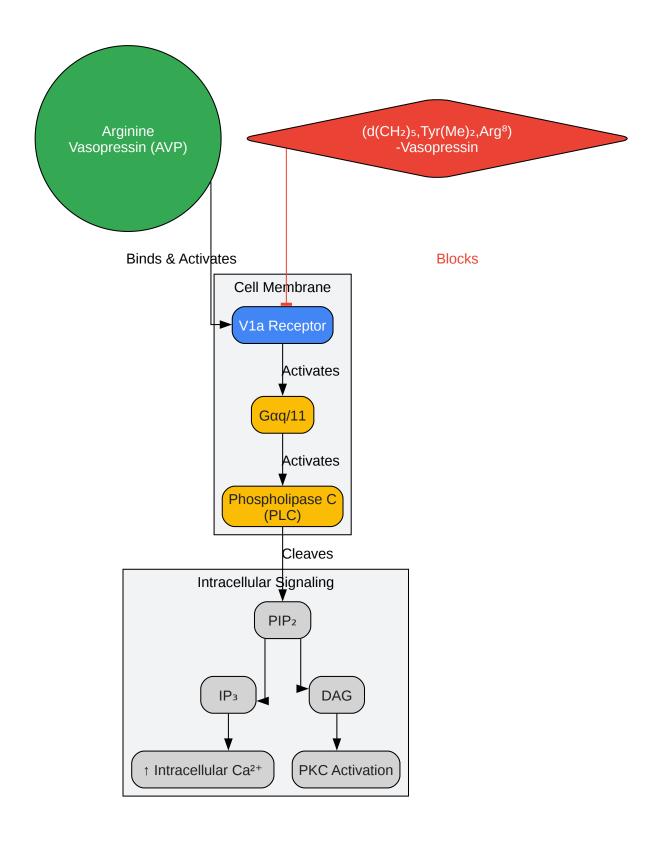
Species	Dose/Regim en	Vehicle	Application/ Effect Studied	Notes	Reference
Rat	1.0 ng/hr and 1.25 ng/hr (continuous infusion)	Saline	Maternal Memory	Doses delivered via osmotic minipump. Higher doses did not show increased effect.	
Rat	2.5, 25, and 50 ng (bolus injection)	Not specified	Male Copulatory Behavior	Study used a closely related oxytocin antagonist, d(CH ₂) ₅ Tyr(M e)-Orn ⁸ -vasotocin. Provides a relevant dose range.	[4]
Rat	0.1, 0.5, and 1 μg (bolus injection)	Ringer's Solution	Non-contact Penile Erections	Study used a closely related oxytocin antagonist, d(CH ₂) ₅ Tyr(M e) ₂ -Orn ⁸ -vasotocin. Provides a relevant dose range.	[5][6]



Signaling Pathway and Experimental Workflow Signaling Pathway

(d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin acts by competitively blocking the V1a receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous arginine vasopressin (AVP). The canonical V1aR pathway involves coupling to Gαq/11 proteins, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), respectively.





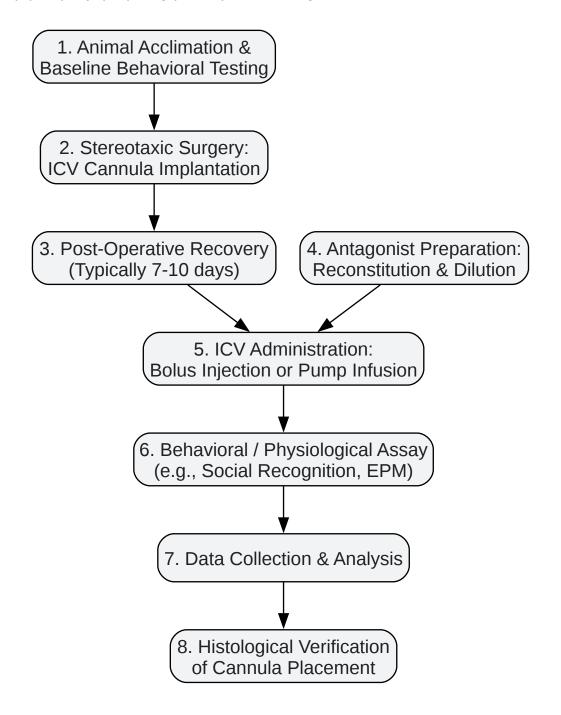
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V1a receptor antagonist mechanism of action.



Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the central effects of (d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin using ICV administration in rodents.



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General workflow for ICV administration studies.



Experimental Protocols

Protocol 1: Preparation of (d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin for ICV Injection

This protocol provides a general guideline. Concentrations should be optimized based on the specific experimental paradigm and dosages reported in the literature (see Table 2).

Materials:

- (d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin (lyophilized powder)
- Sterile vehicle (e.g., 0.9% saline, artificial cerebrospinal fluid (aCSF), or Ringer's solution)
- Sterile, low-protein-binding microcentrifuge tubes
- · Calibrated micropipettes and sterile, low-retention tips
- · Vortex mixer

Procedure:

- Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
- Reconstitute the peptide in the chosen sterile vehicle to create a stock solution (e.g., 1 mg/mL). A supplier note indicates solubility up to 2 mg/mL in water. For reconstitution, add the vehicle, gently vortex, and visually inspect to ensure complete dissolution.
- Aliquot and Store: Aliquot the stock solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
- Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the final desired concentration for injection using the same sterile vehicle. Keep the working solution on ice.

Note on Stability: While data for this specific antagonist is limited, endogenous vasopressin is known to be less stable in whole blood and plasma than other peptides.[7] It is recommended



to use freshly prepared solutions for injection and minimize the time the peptide is kept at room temperature.

Protocol 2: Intracerebroventricular (ICV) Cannula Implantation Surgery (Rodent Model)

This protocol describes a standard stereotaxic surgery for implanting a guide cannula into a lateral ventricle. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Materials:

- Anesthetic (e.g., isoflurane) and vaporizer
- Stereotaxic apparatus
- Surgical drill
- Guide cannula (e.g., 26-gauge) and dummy cannula
- Anchor screws (e.g., stainless steel jewelry screws)
- Dental cement
- Standard surgical tools (scalpel, forceps, etc.)
- Antiseptic solution and sterile swabs
- Analgesics (for pre- and post-operative care)

Procedure:

- Anesthesia and Preparation: Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic frame. Ensure the head is level between bregma and lambda.
- Administer pre-operative analgesia as per approved protocols. Shave the scalp and sterilize
 the surgical area with an antiseptic solution.



- Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
- Coordinate Identification: Identify the bregma suture landmark. Determine the stereotaxic coordinates for the lateral ventricle.
 - Typical Rat Coordinates (from Bregma): AP: -0.8 to -1.0 mm; ML: ±1.5 mm
 - Typical Mouse Coordinates (from Bregma): AP: -0.3 to -0.5 mm; ML: ±1.0 mm
- Drilling: Drill a hole at the target coordinates for the guide cannula. Drill additional holes for the anchor screws, avoiding sutures and major blood vessels.
- Implantation: Insert the anchor screws. Slowly lower the guide cannula to the target depth.
 - Typical Rat Depth (from skull surface): DV: -3.5 to -4.0 mm
 - Typical Mouse Depth (from skull surface): DV: -2.0 to -2.5 mm
- Fixation: Apply dental cement to the skull, embedding the base of the cannula and the anchor screws to secure the implant.
- Post-Operative Care: Insert a dummy cannula to keep the guide patent. Administer postoperative analgesia and monitor the animal closely during recovery (typically 7-10 days) before any experiments.

Protocol 3: ICV Microinjection Procedure

Materials:

- Prepared antagonist solution
- Internal injector cannula (sized to extend 0.5-1.0 mm beyond the guide cannula)
- Microinjection pump and syringe
- Tubing to connect the syringe to the injector

Procedure:



- Animal Handling: Gently restrain the conscious animal. For animals accustomed to the procedure, this can often be done with minimal stress.
- Cannula Preparation: Remove the dummy cannula from the guide cannula.
- Injection: Insert the internal injector cannula into the guide. Infuse the antagonist solution at a slow, controlled rate (e.g., 0.2-0.5 μL/min) using the microinjection pump.
 - Typical Injection Volume: 1-2 μL for rats; 0.5 μL for mice.
- Diffusion Period: After the infusion is complete, leave the injector cannula in place for an additional 60-90 seconds to minimize backflow up the cannula track.
- Final Steps: Slowly withdraw the injector and replace the dummy cannula. Return the animal to its home cage and proceed with the planned behavioral or physiological assessment.
- Verification: At the end of the study, it is crucial to verify cannula placement by injecting a dye (e.g., Evans blue) and performing histological analysis of brain sections.

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